![molecular formula C9H10N2O2 B065180 3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione CAS No. 191591-66-9](/img/structure/B65180.png)
3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. This compound has a unique chemical structure that makes it an interesting target for synthesis and further investigation. In
作用机制
The mechanism of action of 3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione is not fully understood. However, it has been suggested that this compound may act by modulating the activity of neurotransmitters, such as serotonin and dopamine. It has also been proposed that this compound may interact with ion channels in the brain, which could contribute to its anticonvulsant properties.
Biochemical and Physiological Effects:
Studies have shown that 3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione can have a number of biochemical and physiological effects. For example, this compound has been shown to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, in the brain. It has also been shown to decrease the levels of stress hormones, such as cortisol, which could contribute to its anxiolytic properties.
实验室实验的优点和局限性
One of the advantages of using 3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione in lab experiments is its unique chemical structure. This compound has a number of interesting properties that make it an attractive target for synthesis and further investigation. However, one of the limitations of using this compound is its relatively low solubility in water, which could make it difficult to work with in certain experimental conditions.
未来方向
There are a number of future directions for research on 3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione. One potential area of investigation is the development of new synthesis methods that could improve the yield and purity of this compound. Another potential direction is the investigation of the mechanism of action of this compound, which could provide insights into its therapeutic potential. Additionally, further studies could be conducted to explore the potential use of this compound in the treatment of other neurological disorders, such as epilepsy and schizophrenia.
合成方法
The synthesis of 3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione has been reported in the literature. One of the most common methods involves the reaction of 2-aminobenzamide with ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with acid to obtain the final compound. Other methods have also been reported, including the use of different starting materials and reaction conditions.
科学研究应用
3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione has been investigated for its potential therapeutic applications in various fields of research. It has been shown to have anticonvulsant, antidepressant, and anxiolytic properties. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
191591-66-9 |
|---|---|
分子式 |
C9H10N2O2 |
分子量 |
178.19 g/mol |
IUPAC 名称 |
3-methyl-1,5,6,7-tetrahydropyrrolo[3,2-c]azepine-4,8-dione |
InChI |
InChI=1S/C9H10N2O2/c1-5-4-11-8-6(12)2-3-10-9(13)7(5)8/h4,11H,2-3H2,1H3,(H,10,13) |
InChI 键 |
RNLGGWCYQSHSBU-UHFFFAOYSA-N |
SMILES |
CC1=CNC2=C1C(=O)NCCC2=O |
规范 SMILES |
CC1=CNC2=C1C(=O)NCCC2=O |
同义词 |
Pyrrolo[3,2-c]azepine-4,8(1H,5H)-dione, 6,7-dihydro-3-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid](/img/structure/B65099.png)
![2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxyphenyl)amino]-4-methyl-5-phenyl-](/img/structure/B65100.png)
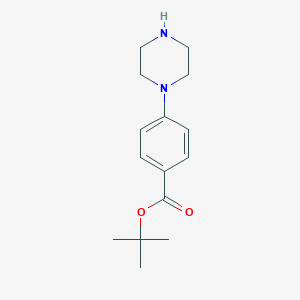

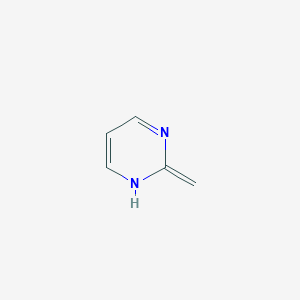
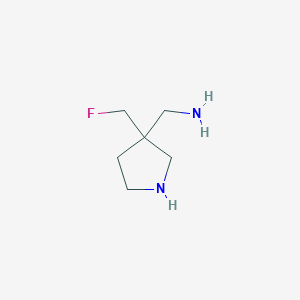
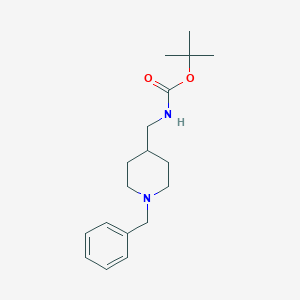
![(2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine](/img/structure/B65113.png)

![(R)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B65117.png)
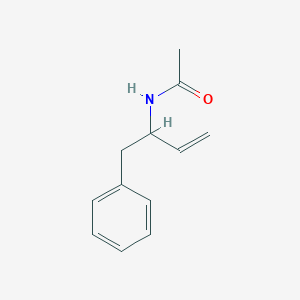
![(6-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B65121.png)
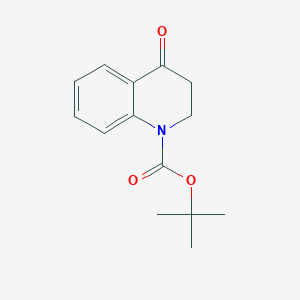
![4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B65128.png)